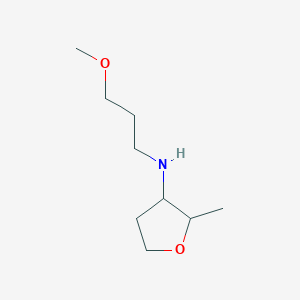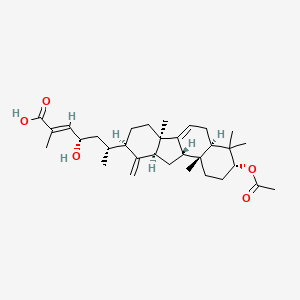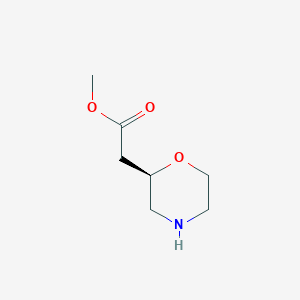
Methyl 2-((r)-morpholin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(®-morpholin-2-yl)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This compound is particularly interesting due to its unique structure, which includes a morpholine ring, making it a valuable intermediate in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(®-morpholin-2-yl)acetate typically involves the esterification of 2-morpholinoacetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
2-Morpholinoacetic acid+MethanolH2SO4Methyl 2-((r)-morpholin-2-yl)acetate+Water
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(®-morpholin-2-yl)acetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Amberlyst-15, can also enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(®-morpholin-2-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield 2-morpholinoacetic acid and methanol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Amines, heat.
Major Products
Hydrolysis: 2-Morpholinoacetic acid and methanol.
Reduction: 2-Morpholinoethanol.
Substitution: Corresponding amides.
Aplicaciones Científicas De Investigación
Methyl 2-(®-morpholin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving esters.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.
Industry: It is used as a solvent and a reagent in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl 2-(®-morpholin-2-yl)acetate involves its hydrolysis to release 2-morpholinoacetic acid and methanol. The morpholine ring can interact with various biological targets, including enzymes and receptors, modulating their activity. The ester bond’s stability and reactivity play a crucial role in its function as a prodrug or an intermediate in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: A simple ester with a pleasant aroma, used as a solvent in various industries.
Ethyl acetate: Another common ester, widely used as a solvent and in the production of pharmaceuticals.
Methyl butanoate: Known for its fruity aroma, used in flavorings and fragrances.
Uniqueness
Methyl 2-(®-morpholin-2-yl)acetate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature makes it more versatile in chemical syntheses and potential pharmaceutical applications compared to simpler esters.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
methyl 2-[(2R)-morpholin-2-yl]acetate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
Clave InChI |
PVCYXJXAUBLSJG-ZCFIWIBFSA-N |
SMILES isomérico |
COC(=O)C[C@@H]1CNCCO1 |
SMILES canónico |
COC(=O)CC1CNCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3R,7R,10S,13S,14R,15S,17R)-1,15-dihydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,14-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-18-en-5-one](/img/structure/B15239323.png)
![8-Hydroxyimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15239328.png)
![6-(Trifluoromethyl)spiro[2.5]octan-1-amine](/img/structure/B15239337.png)
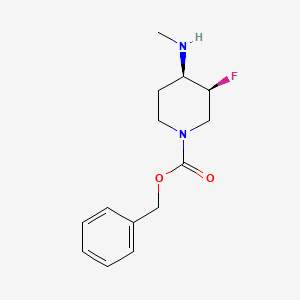
![{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B15239347.png)
![2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B15239355.png)
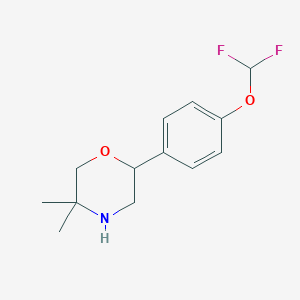
![N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide](/img/structure/B15239365.png)
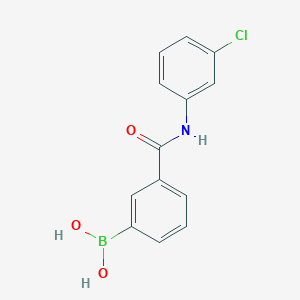
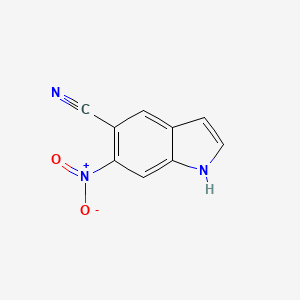
![2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol](/img/structure/B15239380.png)
